3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridine
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Overview
Description
3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridine: is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a pyridine ring attached to a boronic ester group. This compound is widely used in organic synthesis, particularly in cross-coupling reactions, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridine typically involves the reaction of pyridine derivatives with boronic esters. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between the pyridine ring and the boronic ester group .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions under controlled conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The pyridine ring can undergo reduction reactions to form piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Oxidation: Boronic acids.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In organic chemistry, 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridine is widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules .
Biology and Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require the formation of carbon-carbon bonds. Its stability and reactivity make it an ideal reagent for medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves the activation of the boronic ester group, followed by the formation of a palladium-boron complex, which then undergoes reductive elimination to form the desired product .
Comparison with Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine
- 2-Methoxypyridine-5-boronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness: 3-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)pyridine is unique due to its specific structure, which combines a pyridine ring with a boronic ester group. This combination provides a balance of stability and reactivity, making it highly effective in cross-coupling reactions. Its versatility in forming carbon-carbon bonds sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H18BNO2 |
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Molecular Weight |
219.09 g/mol |
IUPAC Name |
3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine |
InChI |
InChI=1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)8-10-6-5-7-14-9-10/h5-7,9H,8H2,1-4H3 |
InChI Key |
DNOUKGPPDDYFGR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CN=CC=C2 |
Origin of Product |
United States |
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